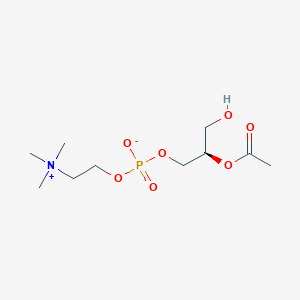

2-Acetyl-sn-glycero-3-phosphocholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22NO7P |

|---|---|

Molecular Weight |

299.26 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C10H22NO7P/c1-9(13)18-10(7-12)8-17-19(14,15)16-6-5-11(2,3)4/h10,12H,5-8H2,1-4H3/t10-/m1/s1 |

InChI Key |

ZHRISDYJXKPXAW-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Biosynthesis of 2 Acetyl Sn Glycero 3 Phosphocholine and Its Subclasses

De Novo Biosynthesis Pathway of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF)

The de novo biosynthesis pathway is a fundamental route for the production of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine, commonly known as Platelet-Activating Factor (PAF). Unlike the remodeling pathway, which is typically activated during inflammatory responses, the de novo pathway is thought to be the primary source of PAF required for various physiological functions nih.govnih.gov. This pathway involves a specific sequence of enzymatic reactions that build the PAF molecule from simpler precursors nih.govresearchgate.netresearchgate.net. The process begins with an alkyl-lysophospholipid and culminates in the formation of the biologically active PAF molecule researchgate.netresearchgate.net.

The de novo synthesis of PAF is a stepwise process that originates from the precursor 1-alkyl-2-lyso-sn-glycero-3-phosphate researchgate.netresearchgate.netnih.gov. This initial substrate undergoes a series of transformations to yield key intermediates.

The first major intermediate formed is 1-alkyl-2-acetyl-sn-glycero-3-phosphate . This molecule is generated through the acetylation of 1-alkyl-2-lyso-sn-glycero-3-phosphate nih.govnih.gov.

This phosphorylated intermediate is then dephosphorylated to produce the crucial precursor 1-alkyl-2-acetyl-sn-glycerol (AAG) nih.govnih.govnih.gov. AAG is a significant metabolite that stands at the final juncture before the formation of PAF nih.govmolbiolcell.org. It serves as the direct substrate for the final enzymatic step in the pathway nih.govnih.gov. The sequential generation of these intermediates ensures a controlled and directed synthesis of the final PAF molecule.

The conversion of precursors into PAF is catalyzed by a series of specific enzymes, each responsible for a distinct step in the de novo pathway. These enzymes exhibit specific properties and are localized to particular subcellular compartments, ensuring the efficiency of the synthetic route.

The initial step in the de novo pathway is the acetylation of 1-alkyl-2-lyso-sn-glycero-3-P (alkyllyso-GP), a reaction catalyzed by the enzyme alkyllyso-GP:acetyl-CoA acetyltransferase nih.govnih.gov. This enzyme transfers an acetyl group from acetyl-CoA to the sn-2 position of alkyllyso-GP, forming 1-alkyl-2-acetyl-sn-glycero-3-phosphate (alkylacetyl-GP) nih.gov. Research conducted on rat spleen microsomes has characterized this enzyme, revealing that it is distinct from the acetyltransferase involved in the remodeling pathway of PAF synthesis nih.gov. This enzyme's activity is considered the rate-limiting step in the de novo synthesis of the PAF precursor, alkylacetyl-G nih.gov.

Following its synthesis, the intermediate alkylacetyl-GP is converted to 1-alkyl-2-acetyl-sn-glycerol (alkylacetyl-G) by the action of alkylacetyl-GP phosphohydrolase nih.govnih.gov. This enzyme catalyzes the dephosphorylation of alkylacetyl-GP nih.gov. Studies have distinguished this phosphohydrolase activity from nonspecific phosphomonoesterases and phosphatidate phosphohydrolase based on its substrate specificity, pH profile, and sensitivity to various effectors nih.gov. The activity of this enzyme is significantly higher than that of the preceding enzyme, alkyllyso-GP:acetyl-CoA acetyltransferase, in most tissues, suggesting it is not the rate-limiting step nih.gov.

The final and committing step in the de novo synthesis of PAF is catalyzed by a dithiothreitol (DTT)-insensitive cholinephosphotransferase nih.govnih.govnih.gov. This enzyme facilitates the transfer of a phosphocholine (B91661) group from cytidine diphosphate-choline (CDP-choline) to the sn-3 position of 1-alkyl-2-acetyl-sn-glycerol nih.govnih.govnih.gov. This specific cholinephosphotransferase is termed "DTT-insensitive" because its activity is not inhibited, and may even be slightly enhanced, by DTT, which distinguishes it from the cholinephosphotransferase responsible for phosphatidylcholine synthesis nih.govnih.gov. The presence of this enzyme has been confirmed in various tissues, including the brain, kidney, and spleen nih.govnih.govnih.govnih.gov.

Table 1: Properties of Key Enzymes in the De Novo PAF Biosynthesis Pathway

| Enzyme | Substrate(s) | Product | Optimal pH | Subcellular Location | Kinetic Parameters |

|---|---|---|---|---|---|

| Alkyllyso-GP:acetyl-CoA acetyltransferase | 1-alkyl-2-lyso-sn-glycero-3-P, Acetyl-CoA | 1-alkyl-2-acetyl-sn-glycero-3-P | 8.4 nih.gov | Microsomal Fraction nih.gov | Apparent Km for acetyl-CoA: 226 µM nih.gov |

| Alkylacetyl-GP phosphohydrolase | 1-alkyl-2-acetyl-sn-glycero-3-P | 1-alkyl-2-acetyl-sn-glycerol | 7.0 - 7.4 nih.gov | Microsomal Fraction (53%), Mitochondria (28%) nih.gov | "Apparent" Km for alkylacetyl-GP: 31.8 µM nih.gov |

| Dithiothreitol-insensitive cholinephosphotransferase | 1-alkyl-2-acetyl-sn-glycerol, CDP-choline | 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF) | 8.0 nih.govnih.gov | Microsomal Fraction nih.govnih.govnih.gov | Requires Mg²⁺ for optimal activity nih.govnih.gov |

The de novo synthesis of PAF is a tightly regulated process, with control exerted at multiple levels, including enzyme localization and the availability of substrates. The primary subcellular location for the enzymes of the de novo pathway is the microsomal fraction, which is associated with the endoplasmic reticulum nih.govnih.govnih.govnih.gov. This localization is consistent for alkyllyso-GP:acetyl-CoA acetyltransferase, the bulk of alkylacetyl-GP phosphohydrolase, and the final DTT-insensitive cholinephosphotransferase nih.govnih.govnih.govnih.gov.

Regulation of the pathway appears to be multifactorial. The final step, catalyzed by the DTT-insensitive cholinephosphotransferase, is critically dependent on the availability of CDP-choline nih.govnih.gov. The formation of CDP-choline is catalyzed by CTP:phosphocholine cytidylyltransferase, and this step appears to be a crucial regulatory point in the synthesis of PAF via the de novo route nih.govnih.gov. Therefore, the regulation of cytidylyltransferase activity directly impacts the rate of PAF production nih.gov. There is also evidence suggesting that the enzymes in this pathway, such as the acetyltransferase and cholinephosphotransferase, can be controlled by phosphorylation events nih.gov. Furthermore, the initial enzyme, alkyllyso-GP:acetyl-CoA acetyltransferase, is considered the rate-limiting step for the formation of the precursor 1-alkyl-2-acetyl-sn-glycerol, making it a key point of control for the entire pathway nih.gov.

Enzymatic Steps and Key Enzymes

Remodeling Biosynthesis Pathway of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF)

The biosynthesis of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine, commonly known as Platelet-Activating Factor (PAF), occurs primarily through two distinct pathways: the de novo pathway and the remodeling pathway. wikipedia.org The de novo pathway is responsible for maintaining physiological levels of PAF for normal cellular functions. wikipedia.orgresearchgate.net In contrast, the remodeling pathway is activated by various inflammatory stimuli and is considered the principal source of PAF under pathological conditions. wikipedia.orgresearchgate.net This pathway facilitates the rapid, large-scale production of PAF in response to specific triggers such as antigen-antibody interactions, thrombin, and other inflammatory mediators. nih.gov The remodeling pathway is the major route for PAF biosynthesis and is crucial for initiating and amplifying inflammatory responses. frontiersin.orgresearchgate.net

Precursor: 1-Alkyl-2-Acyl-sn-glycero-3-phosphocholine

The critical starting material for the remodeling pathway is a class of ether phospholipids (B1166683) known as 1-Alkyl-2-Acyl-sn-glycero-3-phosphocholine. nih.gov These molecules are structural components of the cell membrane. nih.gov In cells that produce PAF, such as endothelial cells and neutrophils, these precursor phospholipids can constitute a significant portion of the membrane, ranging from 10% to 40%. nih.gov The structure of this precursor is characterized by an alkyl group attached via an ether linkage at the sn-1 position, a long-chain fatty acyl group attached via an ester linkage at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol (B35011) backbone. Intact platelets have been shown to convert exogenous PAF into this alkylacyl-GPC form, which is then incorporated into membranes, indicating that it serves as a storage precursor for subsequent PAF release upon stimulation. nih.gov

Role of Phospholipase A2 (PLA2) in Lyso-PAF Generation

The first enzymatic step in the remodeling pathway is catalyzed by Phospholipase A2 (PLA2). wikipedia.org Upon cellular stimulation, which often leads to an increase in intracellular calcium levels, PLA2 is activated. frontiersin.org This enzyme specifically targets the sn-2 position of the 1-Alkyl-2-Acyl-sn-glycero-3-phosphocholine precursor. nih.gov

PLA2 hydrolyzes the ester bond at the sn-2 position, releasing the long-chain fatty acid, which is often arachidonic acid—a precursor for eicosanoid synthesis. nih.govfrontiersin.org The other product of this reaction is the intermediate molecule, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly referred to as lyso-PAF. nih.govnih.gov The generation of lyso-PAF is a rate-limiting step in the biosynthesis of PAF. The activation of PLA2 is therefore a critical control point in the inflammatory cascade, triggering the production of both lyso-PAF and eicosanoid precursors. nih.gov Inhibition of PLA2 has been shown to block the release of both PAF and lyso-PAF, confirming the enzyme's essential role in this pathway. nih.gov

| Enzyme | Function | Activators/Cofactors | Product |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Hydrolyzes the fatty acyl group from the sn-2 position of 1-Alkyl-2-Acyl-sn-glycero-3-phosphocholine. wikipedia.orgnih.gov | Increased intracellular Ca2+. frontiersin.org | Lyso-PAF and a free fatty acid (e.g., Arachidonic Acid). nih.gov |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Transfers an acetyl group from Acetyl-CoA to the sn-2 position of Lyso-PAF. wikipedia.org | Varies by isoform (Ca2+-dependent or -independent). nih.govresearchgate.net | 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF). nih.gov |

Acetylation by Lysophosphatidylcholine Acyltransferase (LPCAT) Family

The final step in the remodeling pathway is the acetylation of lyso-PAF to form the biologically active PAF. This reaction is catalyzed by a family of enzymes known as Lysophosphatidylcholine Acyltransferases (LPCATs), which possess Acetyl-CoA:lyso-PAF acetyltransferase activity. wikipedia.orgnih.gov These enzymes transfer an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PAF. researchgate.net Two key enzymes in this family, LPCAT1 and LPCAT2, have been identified as having this lyso-PAF acetyltransferase (lyso-PAFAT) activity. nih.gov

LPCAT1 is a constitutively expressed enzyme that exhibits both acyltransferase and acetyltransferase activities. nih.gove-century.us A distinguishing feature of LPCAT1's acetyltransferase activity is its independence from calcium (Ca²⁺). nih.govresearchgate.nett3db.ca This suggests that LPCAT1 may be involved in the physiological, non-inflammatory production of PAF. nih.gov While it can synthesize PAF from lyso-PAF, its expression and activity are not typically stimulated by inflammatory signals. e-century.usnih.gov LPCAT1 is highly expressed in the lungs, where it is essential for producing pulmonary surfactant. nih.gov Although it can produce PAF, its primary role under normal conditions appears to be in membrane remodeling and maintaining lipid homeostasis. e-century.us

LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation. nih.gov It is mainly expressed in inflammatory cells like macrophages. nih.govpnas.org Unlike LPCAT1, the acetyltransferase activity of LPCAT2 is enhanced by inflammatory stimuli, such as bacterial endotoxins (lipopolysaccharide), and is dependent on calcium. pnas.orggenecards.org Upon stimulation, LPCAT2 is rapidly activated through phosphorylation. nih.gov This activation shifts its preference from acyl-CoA (favoring membrane remodeling under resting conditions) to acetyl-CoA, leading to a surge in PAF synthesis. genecards.org Therefore, LPCAT2 is a critical regulator of inflammatory responses, and its activation is a key event in the stimulus-induced production of PAF. nih.govnih.gov

The enzymatic function responsible for the final step of PAF synthesis in the remodeling pathway is Acetyl-CoA:lyso-PAF acetyltransferase activity. nih.gov This activity involves the transfer of an acetyl group from the donor molecule, acetyl-CoA, to the sn-2 position of the lyso-PAF intermediate. researchgate.net Both LPCAT1 and LPCAT2 possess this catalytic function. e-century.usgenecards.org The activation of this acetyltransferase activity, particularly by LPCAT2 in inflammatory cells, is a pivotal control point that dictates the rate of PAF production. doi.org The accumulation of phosphatidic acid and the attenuation of intracellular calcium transients can act as termination signals, inhibiting the acetyltransferase and thus halting PAF production. nih.gov This regulatory mechanism ensures that the potent effects of PAF are tightly controlled following an inflammatory stimulus.

| Feature | LPCAT1 | LPCAT2 |

|---|---|---|

| Primary Expression | Lungs, Alveolar Type II cells. nih.govpnas.org | Inflammatory cells (e.g., macrophages). nih.govpnas.org |

| Regulation by Inflammation | Constitutively expressed; not induced by inflammatory stimuli. nih.govnih.gov | Inducible; activated and upregulated by inflammatory stimuli (e.g., LPS). nih.govnih.gov |

| Calcium Dependence | Calcium-independent acetyltransferase activity. nih.govresearchgate.nett3db.ca | Calcium-dependent acetyltransferase activity. pnas.orggenecards.org |

| Primary Function | Pulmonary surfactant production, membrane remodeling. nih.gove-century.us | Stimulus-induced PAF biosynthesis for inflammatory responses. nih.govgenecards.org |

Regulatory Mechanisms of the Remodeling Pathway

The biosynthesis of 2-Acetyl-sn-glycero-3-phosphocholine via the remodeling pathway is a tightly controlled process, regulated by several key mechanisms that ensure a rapid and appropriate response to cellular stimuli. These mechanisms primarily involve the activation of key enzymes responsible for the production of the lysophospholipid precursor and its subsequent acetylation.

Calcium-dependent activation of cytosolic PLA2 (cPLA2)

The initiation of the remodeling pathway is critically dependent on the activity of cytosolic phospholipase A2 (cPLA2), an 85-kDa enzyme responsible for the hydrolysis of membrane phospholipids to release lysophosphatidylcholine (LPC), the precursor for this compound. The activation of cPLA2 is exquisitely sensitive to intracellular calcium concentrations.

In resting cells, cPLA2 is predominantly localized in the cytosol and is catalytically inactive. Upon cellular stimulation by a variety of agonists, growth factors, and cytokines, there is a rapid increase in the intracellular free calcium concentration. This elevation in calcium triggers the translocation of cPLA2 from the cytosol to intracellular membranes, such as the endoplasmic reticulum and nuclear envelope. The binding of calcium to the C2 domain of cPLA2 facilitates this membrane association, which is a prerequisite for its enzymatic activity. Studies have shown that calcium enhances the binding of cPLA2 to phosphatidylcholine vesicles and increases its interfacial catalysis by approximately 10-fold acs.org. This calcium-dependent membrane binding brings the enzyme into close proximity with its phospholipid substrates, allowing for the liberation of LPC.

The activation of cPLA2 is a pivotal regulatory point, as it provides the necessary substrate for the subsequent synthesis of this compound. This mechanism ensures that the production of this potent lipid mediator is tightly coupled to cellular activation and signaling events that involve calcium mobilization.

Table 1: Key Aspects of Calcium-Dependent cPLA2 Activation

| Regulatory Factor | Mechanism of Action | Consequence |

|---|---|---|

| Intracellular Ca2+ | Binds to the C2 domain of cPLA2. | Induces translocation of cPLA2 from the cytosol to intracellular membranes. |

| Membrane Binding | Facilitated by Ca2+, brings cPLA2 into contact with its phospholipid substrates. | Initiates the hydrolysis of phospholipids to produce lysophosphatidylcholine (LPC). |

| Enzyme Catalysis | Interfacial catalysis is enhanced by the presence of calcium. | Increases the rate of LPC production, providing the precursor for this compound synthesis. |

Protein Kinase Cα (PKCα)-mediated phosphorylation of LPCAT2

Following the generation of LPC by cPLA2, the final and rate-limiting step in the remodeling pathway is the acetylation of LPC, catalyzed by lysophosphatidylcholine acyltransferase 2 (LPCAT2). The activity of LPCAT2 is rapidly and potently enhanced through phosphorylation by Protein Kinase Cα (PKCα).

Stimulation of cells with agonists such as ATP or platelet-activating factor (PAF) itself leads to the activation of PKCα. Activated PKCα then directly phosphorylates LPCAT2 at a specific serine residue, Ser-34 mdpi.com. This phosphorylation event has a profound impact on the enzyme's catalytic efficiency. Biochemical analyses have revealed that the phosphorylation of Ser-34 results in a significant augmentation of the maximal velocity (Vmax) of the enzyme, with minimal change to its Michaelis constant (Km) mdpi.com. This indicates that the phosphorylated enzyme can process its substrate, LPC, at a much faster rate without requiring a higher substrate concentration.

This regulatory mechanism provides a pathway for the rapid biosynthesis of this compound, occurring within seconds of cellular stimulation. The PKCα-mediated phosphorylation of LPCAT2 is a critical control point that allows for a burst of this compound production in the early stages of inflammatory responses.

Table 2: Effect of PKCα-Mediated Phosphorylation on LPCAT2 Kinetics

| Enzyme State | Key Regulatory Event | Kinetic Parameter Change | Outcome |

|---|---|---|---|

| Basal State | Unphosphorylated LPCAT2 | Basal level of acetyltransferase activity. | Limited production of this compound. |

| Activated State | PKCα-mediated phosphorylation at Ser-34. | Significant increase in Vmax; minimal change in Km mdpi.com. | Rapid and enhanced synthesis of this compound. |

Stimuli-induced enhancement of acetyltransferase activity

The acetyltransferase activity of LPCAT2 is also enhanced in response to various inflammatory stimuli, particularly those that signal through Toll-like receptors (TLRs). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4, is a well-characterized stimulus that upregulates LPCAT2 activity.

Upon LPS stimulation of inflammatory cells such as macrophages, a signaling cascade is initiated that leads to the phosphorylation and activation of LPCAT2 northwestern.edunih.govnih.gov. This phosphorylation can occur at Ser-34 and is mediated by MAPK-activated protein kinase 2 (MK2), a downstream effector of the p38 MAPK pathway nih.gov. The phosphorylation of LPCAT2 in response to LPS leads to an enhancement of both its lyso-PAF acetyltransferase and acyltransferase activities northwestern.edu. This response is time-dependent, with maximal phosphorylation and activity observed within 15-30 minutes of LPS exposure nih.gov.

This stimuli-induced enhancement of acetyltransferase activity ensures that the production of this compound is amplified during an inflammatory response, contributing to the propagation of inflammatory signals. The inducible nature of LPCAT2 activity in response to inflammatory mediators highlights its crucial role in the innate immune response researchgate.netresearchgate.net.

Biosynthesis of 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine

In addition to the well-known 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor, PAF), inflammatory cells can also synthesize its acyl analogue, 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine. The production of these two structurally similar molecules can be differentially regulated depending on the cell type and the nature of the stimulus.

A variety of human inflammatory cells have been shown to synthesize 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine. These cells can be broadly categorized into two groups based on the predominant type of 2-acetylated glycerophosphocholine they produce upon stimulation northwestern.edunih.gov.

Cells producing predominantly 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine: This group includes mast cells, basophils, and endothelial cells northwestern.edunih.gov.

Cells producing predominantly 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF): This group includes neutrophils, eosinophils, and lung macrophages northwestern.edunih.gov.

The stimulus used to activate the cells also plays a crucial role in determining the relative proportions of the two molecules synthesized. For instance, in lung mast cells and basophils, stimulation with the calcium ionophore A23187 leads to an increased synthesis of PAF relative to 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine when compared to stimulation via the IgE receptor (anti-IgE) northwestern.edunih.gov. In human lung fragments, IgE-mediated stimulation results in the predominant incorporation of acetate (B1210297) into 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine, whereas A23187 stimulation favors the synthesis of PAF northwestern.edunih.gov. This differential synthesis suggests distinct regulatory mechanisms and potentially different biological roles for these two closely related lipid mediators.

Table 3: Differential Synthesis of 1-Acyl-2-Acetyl-GPC and PAF in Human Inflammatory Cells

| Cell Type | Predominant Product | Stimulus-Dependent Production |

|---|---|---|

| Mast Cell | 1-Acyl-2-Acetyl-GPC northwestern.edunih.gov | Anti-IgE stimulation favors 1-Acyl-2-Acetyl-GPC; A23187 increases the ratio of PAF to 1-Acyl-2-Acetyl-GPC northwestern.edunih.gov. |

| Basophil | 1-Acyl-2-Acetyl-GPC northwestern.edunih.gov | A23187 stimulation increases the synthesis of PAF relative to 1-Acyl-2-Acetyl-GPC compared to anti-IgE northwestern.edunih.gov. |

| Endothelial Cell | 1-Acyl-2-Acetyl-GPC northwestern.edunih.gov | N/A |

| Neutrophil | PAF northwestern.edunih.gov | N/A |

| Eosinophil | PAF northwestern.edunih.gov | A small percentage (2-5%) of the 2-acetylated phospholipids is the 1-acyl analogue nih.gov. |

| Lung Macrophage | PAF northwestern.edunih.gov | N/A |

Catabolism and Inactivation of 2 Acetyl Sn Glycero 3 Phosphocholine and Its Subclasses

Degradation of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF)

The catabolism of 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine, commonly known as Platelet-Activating Factor (PAF), is the most critical mechanism for regulating its biological levels. nih.gov The potent pro-inflammatory and signaling activities of PAF are entirely dependent on the presence of the acetyl group at the sn-2 position of the glycerol (B35011) backbone. nih.govnih.gov Removal of this group by hydrolysis results in the formation of 1-O-Alkyl-sn-glycero-3-phosphocholine (lyso-PAF), which is biologically inactive. nih.govsinobiological.com This inactivation is efficiently carried out by a family of enzymes known as PAF acetylhydrolases (PAF-AH). nih.govwikipedia.orgnih.gov

The PAF-AH family consists of a unique group of phospholipase A2 enzymes that selectively hydrolyze the sn-2 acetyl residue of PAF, thereby terminating its signaling activity. nih.govnih.gov These enzymes are calcium-independent and are distinguished from other phospholipases by their remarkable specificity for substrates with short acyl chains at the sn-2 position. sinobiological.comnih.govnih.gov In mammals, three main types of PAF-AH have been identified: two intracellular forms (PAF-AH I and PAF-AH II) and one extracellular form found in plasma (plasma PAF-AH). nih.govnih.govnih.govresearchgate.net

Intracellular PAF-AH I, also referred to as PAF-AH Ib, is a multimeric enzyme found in the cytoplasm of most, if not all, mammalian cells and tissues. nih.gov It is notably distinct from the other two forms, sharing no sequence homology. nih.gov PAF-AH I is a complex composed of two catalytic subunits, α1 and α2, and a regulatory β subunit. nih.govnih.gov Initially identified in the brain, this enzyme has been implicated in various physiological processes, including brain development, spermatogenesis, and protein trafficking. nih.govnih.gov The group VIII PAF-AH enzymes, which include PAF-AH I, exhibit a strong and complete specificity for the hydrolysis of the acetyl residue of PAF. nih.gov

Intracellular PAF-AH II is a monomeric, 40-kDa enzyme that shares sequence similarity with the plasma form of PAF-AH. nih.govresearchgate.net This enzyme is located in the cytosol and can translocate to cellular membranes under conditions of oxidative stress. nih.govwikipedia.org PAF-AH II exhibits broader substrate specificity compared to PAF-AH I. While it effectively hydrolyzes the acetyl group of PAF, it can also act on phospholipids (B1166683) that contain short-chain or oxidatively modified fatty acids at the sn-2 position. nih.govresearchgate.netresearchgate.netresearchgate.net Consequently, PAF-AH II is considered to play a protective role against oxidative stress by degrading pro-inflammatory oxidized phospholipids. nih.govresearchgate.net

The extracellular form of PAF-AH is a secreted enzyme that circulates in the plasma, where it is primarily associated with lipoproteins. nih.govnih.gov For this reason, it is also widely known as Lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.govnih.govnih.govwikipedia.org Approximately 80% of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL), with the remainder associated with high-density lipoprotein (HDL). revolutionhealth.org This enzyme is produced by inflammatory cells, including macrophages, T cells, and mast cells. wikipedia.orgahajournals.org Like PAF-AH II, Lp-PLA2 not only inactivates PAF but also hydrolyzes oxidized phospholipids, particularly those found in oxidized LDL particles. nih.gov This dual activity has led to extensive research into its role in inflammatory diseases, particularly atherosclerosis. nih.govnih.govnih.gov A genetic deficiency in plasma PAF-AH, resulting from a common mutation (V279F) found in a significant portion of the Japanese population, has been identified as a potential genetic risk factor for various inflammatory conditions. nih.govresearchgate.net

Table 1: Comparison of Platelet-Activating Factor Acetylhydrolase (PAF-AH) Isoforms

| Feature | Intracellular PAF-AH I | Intracellular PAF-AH II | Extracellular/Plasma PAF-AH (Lp-PLA2) |

| Structure | Heterotrimeric (α1, α2, β subunits) nih.gov | Monomeric (40 kDa) researchgate.net | Monomeric (45 kDa) wikipedia.org |

| Location | Cytoplasm nih.gov | Cytosol, translocates to membranes nih.govwikipedia.org | Plasma, associated with lipoproteins (LDL, HDL) nih.govrevolutionhealth.org |

| Substrate Specificity | Highly specific for sn-2 acetyl group of PAF nih.gov | PAF, phospholipids with short or oxidized sn-2 acyl chains nih.govresearchgate.net | PAF, oxidized phospholipids nih.gov |

| Primary Function | Inactivation of PAF nih.gov | Inactivation of PAF, protection against oxidative stress nih.gov | Inactivation of PAF and oxidized phospholipids in circulation nih.gov |

| Other Names | PAF-AH Ib nih.gov | PAFAH2 nih.gov | Lipoprotein-associated phospholipase A2 (Lp-PLA2), PLA2G7 nih.govnih.gov |

The core catabolic event for the inactivation of PAF is the hydrolysis of the ester bond at the sn-2 position of the glycerol backbone. nih.govresearchgate.net This reaction, catalyzed by all members of the PAF-AH family, removes the acetyl group, yielding two biologically inactive products: lyso-PAF and acetate (B1210297). sinobiological.comwikipedia.org The enzyme class responsible for this action is systematically named 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine acetohydrolase. wikipedia.org This hydrolytic step is the most important mechanism for controlling the concentration and potent biological activity of PAF. nih.govwikipedia.org

The physiological and pathological effects of PAF are dictated by the delicate balance between its synthesis and its degradation. wikipedia.orgresearchgate.net The activity of PAF acetylhydrolases is therefore a critical control point. The production of PAF is typically low in resting cells but can be rapidly induced in inflammatory cells in response to specific stimuli. wikipedia.org The subsequent inactivation by PAF-AHs ensures that the potent signaling is localized and transient. While the regulation of PAF synthesis is better understood, the control of PAF-AH enzymes is still under investigation. Factors believed to influence the activity of these enzymes include metal ions, pH, phosphorylation/dephosphorylation, and cellular compartmentalization. wikipedia.org Furthermore, the levels and activity of plasma PAF-AH (Lp-PLA2) can be altered in various inflammatory diseases, suggesting that its expression and function are regulated as part of the systemic inflammatory response. nih.govresearchgate.net

Regulatory Aspects of PAF Degradation

Regulation of PAF-AH activity

The activity of PAF acetylhydrolase (PAF-AH), the key enzyme responsible for PAF degradation, is regulated at multiple levels to maintain cellular and systemic homeostasis. nih.gov This regulation occurs transcriptionally and post-transcriptionally, and through the influence of various physiological and pathological mediators.

Transcriptional Regulation:

The expression of the gene for the plasma form of PAF-AH (Lp-PLA2) is upregulated by inflammatory mediators. nih.gov This suggests that in response to inflammatory stimuli, the body increases the production of this enzyme to counteract the effects of PAF and related oxidized phospholipids. nih.gov

Studies using murine macrophage models have identified that the transcription factors Sp1 and Sp3 are crucial for the basal, constitutive expression of the plasma PAF-AH gene. nih.gov The promoter region of this gene contains specific binding sites for these factors, which drive its continuous transcription in macrophages. nih.gov

Post-Transcriptional Regulation:

Post-transcriptional regulation involves modifications to the messenger RNA (mRNA) before it is translated into a protein. In eukaryotes, this includes the addition of a 5' cap and a 3' poly-A tail, which protect the mRNA from degradation and promote translation. khanacademy.orgyoutube.com While specific details on the post-transcriptional regulation of PAF-AH are not extensively detailed in the provided context, these general mechanisms are fundamental to the expression of most eukaryotic proteins.

Regulation by Inflammatory Mediators:

Inflammatory agonists and stimuli like lipopolysaccharide (LPS) can increase the expression of plasma PAF-AH. nih.gov

Conversely, anti-inflammatory drugs and certain cytokines can decrease its expression, highlighting a complex feedback loop in the inflammatory process. nih.gov

Below is an interactive table summarizing the key regulators of PAF-AH activity.

Role of PAF-AH in modulating inflammatory responses

PAF-AH plays a critical anti-inflammatory role by hydrolyzing and inactivating PAF and PAF-like oxidized phospholipids, which are potent mediators of inflammation. nih.govscielo.brscielo.br The inactivation of these molecules terminates their signaling and helps to resolve inflammatory responses.

Termination of Inflammatory Signaling: By degrading PAF, PAF-AH prevents its binding to the PAF receptor, which would otherwise trigger a cascade of pro-inflammatory events, including increased vascular permeability, activation of inflammatory cells, and production of other inflammatory mediators. nih.govresearchgate.net

Protection Against Oxidative Stress: PAF-AH preferentially hydrolyzes oxidized phospholipids that are generated during oxidative stress. nih.gov This action is considered protective, as it removes molecules that can induce apoptosis and further inflammation. nih.govnih.gov The plasma form of PAF-AH is primarily associated with lipoproteins, particularly LDL, where it is thought to play an anti-inflammatory role by removing oxidized phospholipids generated under oxidative stress. nih.gov

Modulation of Inflammatory Diseases: The administration of recombinant PAF-AH has been shown to reduce inflammation in various experimental models, including those for atherosclerosis, pancreatitis, and necrotizing enterocolitis. nih.govnih.gov Conversely, a deficiency in PAF-AH in humans has been linked to increased severity of conditions like asthma and atherosclerosis. nih.govscielo.br

The following table provides an overview of the role of PAF-AH in different inflammatory contexts.

Catabolism of 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine

The catabolism of 1-Acyl-2-Acetyl-sn-glycero-3-phosphocholine (acyl-PAF), an analog of the more common 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (alkyl-PAF), proceeds through distinct pathways that regulate its biological activity. nih.gov While both molecules are rapidly catabolized, the rate for acyl-PAF is approximately twice as high as that for alkyl-PAF in human neutrophils. nih.govresearchgate.net

Removal of sn-1 Long Chain Fatty Acyl Moiety

The primary and most significant step in the catabolism of acyl-PAF is the removal of the long-chain fatty acyl group at the sn-1 position. nih.govresearchgate.netscispace.com

This reaction is catalyzed by an enzyme activity found in the cytosolic fraction of neutrophils, which specifically cleaves the sn-1 ester bond of acyl-PAF and its deacetylated form, 1-acyl-2-lyso-GPC. nih.gov

The liberated long-chain fatty acid is subsequently re-incorporated into other lipids, such as triglycerides or phosphatidylcholine. nih.govresearchgate.net The product of this initial step is 1-lyso-2-acetyl-GPC. nih.gov

Deacetylation at sn-2 Position and Reacylation with Long Chain Fatty Acid

A secondary, less prominent catabolic pathway for acyl-PAF involves modifications at the sn-2 position. nih.gov

This pathway begins with the deacetylation of the acetyl group at the sn-2 position, a reaction also seen in alkyl-PAF catabolism.

The resulting lysophospholipid is then reacylated with a long-chain fatty acid, often arachidonic acid. nih.govscispace.com This process is part of a remodeling pathway that can alter the composition and function of cellular phospholipids.

Downstream Degradation to Glycerophosphocholine, Choline, or Phosphocholine (B91661)

Following the initial catabolic steps, the resulting intermediates are further broken down into simpler components.

The 1-lyso-2-acetyl-GPC formed from the removal of the sn-1 acyl group is further degraded. nih.govresearchgate.net

This subsequent degradation yields glycerophosphocholine, choline, or phosphocholine, which can then be recycled for other metabolic processes within the cell. nih.govresearchgate.net

Differential Catabolism Compared to 1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine

The catabolic pathways for acyl-PAF and alkyl-PAF are quantitatively and qualitatively different, which may serve to regulate the relative amounts of these two bioactive lipids in cells like the neutrophil. nih.govresearchgate.net

Primary Pathway: For acyl-PAF, the main catabolic route is the removal of the sn-1 fatty acyl chain. nih.govresearchgate.netscispace.com In contrast, for alkyl-PAF, the primary inactivation step is the removal of the acetyl group at the sn-2 position, followed by reacylation with a long-chain fatty acid like arachidonate. scispace.com

Rate of Catabolism: Human neutrophils catabolize acyl-PAF at a rate approximately two times faster than alkyl-PAF. nih.govresearchgate.net

This differential catabolism is summarized in the interactive table below.

Compound Name Glossary

Molecular Mechanisms of Action and Cellular Signaling by 2 Acetyl Sn Glycero 3 Phosphocholine Subclasses

1-O-Alkyl-2-Acetyl-sn-glycero-3-phosphocholine (PAF) Receptor (PAFR)-Mediated Signaling

1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, commonly known as Platelet-Activating Factor (PAF), is a potent phospholipid mediator that exerts its effects by binding to a specific receptor, the PAF receptor (PAFR). This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by its seven transmembrane-spanning segments. The binding of PAF to PAFR initiates a cascade of intracellular signaling events that are pivotal in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and vascular responses. The gene encoding this receptor in humans, PTAFR, is located on chromosome 1.

G Protein-Coupled Receptor (GPCR) Activation

The PAFR is structurally homologous to the rhodopsin family of GPCRs. Activation of the receptor is initiated by the binding of PAF or its mimics. This binding event induces a conformational change in the receptor, which in turn allows it to interact with and activate intracellular heterotrimeric G proteins. This activation is a fundamental step that translates the extracellular signal (PAF binding) into an intracellular response. The activated receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein, causing the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.

Downstream Intracellular Signaling Cascades

Following activation, the PAFR can couple to several families of G proteins, leading to the activation of multiple, diverse intracellular signaling cascades. This promiscuous coupling allows PAF to elicit a wide range of cellular responses depending on the cell type and the specific G proteins expressed. Key downstream events include the mobilization of intracellular calcium, activation of various protein kinases, and the production of other lipid mediators.

The PAF receptor demonstrates the ability to couple to multiple G protein subfamilies, including Gαq/11, Gαi/o, and Gα12/13.

Gαq/11: Coupling to Gαq proteins activates phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gα12/13: The Gα12/13 subfamily is known to activate the small GTPase Rho through Rho-specific guanine nucleotide exchange factors. While the direct consequences of PAFR coupling to Gα12/13 are context-dependent, this pathway is generally associated with the regulation of cell proliferation, migration, and cytoskeletal rearrangement.

The specific cellular response to PAFR activation can depend on which G protein is linked to the receptor. For instance, it has been suggested that the cell membrane PAFR is coupled to Gq, generating early pro-inflammatory responses, while the nuclear membrane receptor couples to Gi/o to induce the transcription of genes for cytokines and enzymes like COX-2.

Upon activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the PAFR recruits β-arrestin proteins, such as β-arrestin1. The recruitment of β-arrestin is a critical step in the process of receptor desensitization, which turns off G protein-mediated signaling.

β-arrestin1 binding to the PAFR promotes the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. This process involves the co-precipitation of the PAFR and

Phosphoinositide Metabolites

The binding of 2-Acetyl-sn-glycero-3-phosphocholine (Platelet-Activating Factor, PAF) to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events, prominently featuring the phosphoinositide pathway. wikipedia.orgaklectures.com The PAFR is primarily coupled to the Gq/11 class of G-proteins. tocris.com Upon activation, the Gαq subunit dissociates and activates the enzyme phospholipase C (PLC). aklectures.comnih.gov

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). aklectures.comcellsignal.com IP3, being water-soluble, diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. aklectures.commdpi.com This rapid increase in intracellular Ca2+ concentration modulates the activity of numerous downstream enzymes and proteins. aklectures.comnih.gov

Simultaneously, the lipophilic DAG remains in the plasma membrane where it, in conjunction with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. aklectures.comnih.gov Activated PKC proceeds to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating diverse cellular functions including secretion, proliferation, and inflammatory responses. nih.gov In platelets, for instance, this PAF-induced pathway leads to shape change, degranulation, and aggregation. mdpi.comnih.gov The stimulation of the phosphatidylinositol cycle is a central mechanism through which PAF exerts its potent biological effects. mdpi.com

Modulation of Transcription Factors (e.g., ATF2, NRF2, NF-κB, Wnt-β-catenin)

The signaling cascades initiated by this compound culminate in the modulation of key transcription factors, thereby altering gene expression programs related to inflammation, cell survival, and proliferation.

NF-κB: One of the most significant downstream effects of PAFR activation is the induction of the nuclear factor kappa-B (NF-κB) transcription factor. nih.gov NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and adhesion molecules. nih.govfrontiersin.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. PAF-induced signaling, often via Protein Kinase C, leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. frontiersin.org

ATF2: PAF signaling has been shown to stimulate the phosphorylation of activating transcription factor-1 (ATF-1) and cAMP-responsive element (CRE)-binding protein (CREB). mdpi.com This activation is often mediated through the mitogen-activated protein kinase (MAPK) cascade, another pathway engaged by PAFR. nih.gov While direct modulation of Activating Transcription Factor 2 (ATF2) is linked, the broader family of CREB/ATF transcription factors are known targets of PAF-induced signaling.

Wnt-β-catenin: Research has identified a role for PAF in hyperactivating the Wnt/β-catenin signaling pathway. nih.gov In the context of Wnt signaling activation, PAF has been shown to dissociate from Proliferating Cell Nuclear Antigen (PCNA) and bind directly to β-catenin. nih.gov This interaction facilitates the recruitment of the histone methyltransferase EZH2 to the promoters of β-catenin target genes, such as c-Myc and Axin2, leading to their enhanced transcription. nih.gov This mechanism suggests a direct role for PAF in modulating gene expression central to cell proliferation and development. nih.gov

NRF2: The relationship between PAF and Nuclear factor erythroid 2-related factor 2 (Nrf2) is primarily indirect and involves crosstalk with the NF-κB pathway. Nrf2 is a master regulator of the antioxidant response. mdpi.com There is an established antagonistic relationship between the Nrf2 and NF-κB pathways; activation of one can suppress the other. frontiersin.orgunimi.it For instance, Keap1, the primary negative regulator of Nrf2, has been shown to degrade IKKβ, a key kinase in the NF-κB pathway. frontiersin.org Conversely, chronic activation of NF-κB, as can occur with sustained PAF signaling, can lead to the suppression of Nrf2 activity. nih.gov Therefore, by potently activating the pro-inflammatory NF-κB pathway, PAF can indirectly downregulate the Nrf2-mediated antioxidant defense system.

Inflammasome Activation

Inflammasomes are multi-protein cytosolic complexes that, upon sensing pathogenic or sterile danger signals, activate inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). mdpi.com While direct activation of inflammasomes by this compound is not fully elucidated, its potent pro-inflammatory nature and signaling intermediates strongly link it to inflammasome-dependent processes.

The activation of the NLRP3 inflammasome, the most well-characterized inflammasome, is a two-step process requiring a priming signal (Signal 1) and an activation signal (Signal 2). The priming signal, often provided by Toll-like receptor agonists, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β. mdpi.com PAF is a potent inducer of NF-κB, suggesting it can contribute to the priming step. nih.gov

Signal 2 involves various stimuli that lead to events like potassium (K+) efflux, calcium (Ca2+) mobilization, and mitochondrial dysfunction. nih.gov PAFR activation is known to cause a significant influx of intracellular calcium, a signal implicated in NLRP3 activation. nih.gov Furthermore, PAF can induce the release of ATP from cells, which then acts on P2X7 receptors to cause K+ efflux, a classic NLRP3 activation signal. nih.gov Additionally, certain oxidized phospholipids (B1166683), structurally similar to PAF, have been implicated in non-canonical inflammasome activation by directly binding to inflammatory caspases like caspase-4/11. nih.govnih.gov

Cellular Expression and Localization of PAFR

The biological effects of this compound are dictated by the expression and localization of its specific receptor, PAFR. This receptor is found on a wide variety of both immune and non-immune cells throughout the body.

Expression in Immune Cells (e.g., Platelets, Neutrophils, Macrophages, Monocytes, Mast Cells, Eosinophils, Basophils)

PAFR is widely expressed on key cells of the innate and adaptive immune systems, positioning PAF as a central mediator of inflammation, allergy, and thrombosis. wikipedia.orgnih.gov

Platelets: As their name suggests, platelets are highly responsive to PAF, which induces their aggregation and degranulation via PAFR. mdpi.comwikipedia.org

Neutrophils: These abundant phagocytes express PAFR and respond to PAF with chemotaxis, degranulation, and an oxidative burst. wikipedia.org

Macrophages and Monocytes: PAFR is expressed on these cells, and its activation can trigger phagocytosis, cytokine production, and antigen presentation. wikipedia.orgnih.gov

Mast Cells and Basophils: These key effector cells in allergic reactions express PAFR. PAF is produced by stimulated basophils and can trigger degranulation in both cell types, releasing histamine (B1213489) and other inflammatory mediators. wikipedia.org

Eosinophils: Eosinophils express PAFR, and PAF is a potent chemoattractant and activator for these cells, which are important in allergic inflammation and parasitic infections.

| Cell Type | Presence of PAFR | Key References |

| Platelets | Yes | wikipedia.org, mdpi.com |

| Neutrophils | Yes | wikipedia.org |

| Macrophages | Yes | wikipedia.org, nih.gov |

| Monocytes | Yes | wikipedia.org, nih.gov |

| Mast Cells | Yes | wikipedia.org |

| Eosinophils | Yes | wikipedia.org |

| Basophils | Yes | wikipedia.org |

Expression in Non-Immune Cells (e.g., Endothelial Cells, Keratinocytes, Microglia, Neurons, Astrocytes, Pancreatic Beta Cells)

Beyond the immune system, PAFR is expressed on numerous other cell types, mediating a wide range of physiological and pathological processes.

Endothelial Cells: These cells lining blood vessels express PAFR and also produce PAF. This interaction is crucial in regulating vascular permeability, vasodilation, and the recruitment of leukocytes to sites of inflammation. wikipedia.org

Keratinocytes: These epidermal cells express PAFR, implicating PAF in skin inflammation and wound healing.

Microglia, Neurons, and Astrocytes: PAFR is expressed in the central nervous system on microglia (the resident immune cells), as well as on neurons and astrocytes. frontiersin.orgresearchgate.net PAF signaling in the brain is associated with neuroinflammation, synaptic plasticity, and excitotoxicity. frontiersin.org

Pancreatic Beta Cells: Studies have detected PAFR in the pancreatic islets of rats, suggesting a role for PAF in pancreatic inflammation and potentially in the regulation of islet cell function. nih.gov

| Cell Type | Presence of PAFR | Key References |

| Endothelial Cells | Yes | wikipedia.org |

| Keratinocytes | Yes | frontiersin.org |

| Microglia | Yes | frontiersin.org, researchgate.net |

| Neurons | Yes | frontiersin.org, researchgate.net |

| Astrocytes | Yes | frontiersin.org, researchgate.net |

| Pancreatic Islet Cells | Yes | nih.gov |

Autocrine, Paracrine, and Endocrine Signaling Modalities

This compound functions through several signaling modalities, allowing it to exert effects both locally and systemically. wikipedia.org

Autocrine Signaling: In this mode, a cell releases PAF that binds to PAFRs on its own surface, leading to self-activation. This creates a positive feedback loop that can amplify inflammatory responses. For example, PAF produced by a macrophage during phagocytosis can act on the same macrophage to enhance its activation state. nih.gov

Paracrine Signaling: This is a form of local cell-to-cell communication where PAF released by one cell diffuses over a short distance to act on nearby cells. wikipedia.org This is a predominant mechanism in inflammation, where PAF produced by endothelial cells or leukocytes can activate adjacent platelets, neutrophils, and mast cells, coordinating the local inflammatory response. nih.gov The interaction between different cell types in the tumor microenvironment is also mediated by PAF in a paracrine fashion. nih.gov

Endocrine Signaling: PAF can also act as a hormone-like molecule, traveling through the bloodstream to act on distant target cells. wikipedia.org This systemic action can contribute to widespread physiological effects, such as the profound drop in blood pressure seen in anaphylactic and septic shock, which results from PAF-induced vasodilation and increased vascular permeability throughout the circulatory system. nih.govwikipedia.org

Functional Role in Lipid Metabolism and Signaling Crosstalk

Link to Lysophosphatidylcholine and Phosphatidylcholine Metabolism

The metabolism of this compound (PAF) is intricately woven into the broader cellular metabolism of major membrane phospholipids, specifically phosphatidylcholine (PC) and lysophosphatidylcholine (LPC or Lyso-PC). PAF is synthesized and catabolized primarily through the "remodeling pathway," a metabolic cycle that involves the modification of an existing alkyl-containing PC molecule. researchgate.net This pathway ensures a rapid and tightly controlled production of PAF in response to stimuli.

The key steps linking PAF to PC and LPC metabolism are:

Formation of Lyso-PAF from Phosphatidylcholine : The remodeling pathway is initiated when an inflammatory stimulus activates the enzyme phospholipase A2 (PLA2). PLA2 hydrolyzes the fatty acid at the sn-2 position of an alkyl-PC (1-alkyl-2-acyl-sn-glycero-3-phosphocholine), releasing a free fatty acid and the intermediate 1-alkyl-2-lyso-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF. researchgate.netfrontiersin.org Lyso-PAF is a specific type of lysophosphatidylcholine.

Synthesis of PAF from Lyso-PAF : Lyso-PAF is then rapidly acetylated at the sn-2 position by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT). This reaction uses acetyl-CoA as the acetyl group donor and results in the formation of active PAF (1-alkyl-2-acetyl-sn-glycero-3-phosphocholine). frontiersin.orgnih.gov There are different isoforms of LPCAT, with LPCAT1 and LPCAT2 being particularly important for PAF production. nih.govfrontiersin.org

Catabolism of PAF back to Lyso-PAF : To terminate its signaling, PAF is quickly inactivated by the enzyme PAF acetylhydrolase (PAF-AH). This enzyme catalyzes the hydrolysis of the acetyl group from the sn-2 position, converting PAF back into the largely inactive Lyso-PAF. researchgate.net

Reacylation of Lyso-PAF to Phosphatidylcholine : The generated Lyso-PAF can be reacylated with a long-chain fatty acid by an acyltransferase, reforming the original 1-alkyl-2-acyl-sn-glycero-3-phosphocholine. nih.gov This completes a deacylation-reacylation cycle, often referred to as the Lands cycle, which allows for the continuous remodeling of membrane phospholipids. frontiersin.orgmdpi.com

This cyclical pathway demonstrates that PAF is not an isolated signaling molecule but rather a transient intermediate in the dynamic metabolism of phosphatidylcholine and lysophosphatidylcholine. The relative activities of PLA2, LPCAT, and PAF-AH enzymes determine the net production and availability of PAF, thereby regulating its potent biological effects. mdpi.com Furthermore, studies on the catabolism of the acyl-analog of PAF (1-acyl-2-acetyl-sn-glycero-3-phosphocholine) in human neutrophils show that its breakdown products are re-incorporated into triglycerides and phosphatidylcholine, further reinforcing the direct metabolic link between these lipid classes. nih.govresearchgate.net

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| Phospholipase A2 (PLA2) | 1-alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) | 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAF) + Fatty Acid | Initiates the PAF remodeling pathway. researchgate.netfrontiersin.org |

| Lyso-PAF Acetyltransferase (LPCAT) | Lyso-PAF + Acetyl-CoA | 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) + CoA | Synthesizes active PAF from its precursor. frontiersin.orgnih.gov |

| PAF Acetylhydrolase (PAF-AH) | PAF | Lyso-PAF + Acetate (B1210297) | Inactivates PAF, terminating its signal. researchgate.net |

| Acyltransferase | Lyso-PAF + Acyl-CoA | 1-alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) | Reforms PC, completing the Lands cycle. nih.gov |

Metabolic Interconversion with Plasmalogens

Plasmalogens are a unique subclass of glycerophospholipids containing a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. xn--d1ahakv.xn--p1ai Like this compound (PAF), they are ether lipids, and this shared structural feature results in an overlap in their metabolic pathways. The biosynthesis of both classes of lipids begins in the peroxisomes with the formation of acyl-dihydroxyacetone phosphate (acyl-DHAP) and its subsequent conversion to 1-O-alkyl-DHAP. frontiersin.orgnih.gov From this common precursor, the pathways diverge to create either PAF precursors or plasmalogens.

While the biosynthetic pathways are distinct, evidence points to direct metabolic interconversion between the alkyl ether lipids (PAF precursors) and the alk-1-enyl ether lipids (plasmalogens). It is believed that choline plasmalogens are not synthesized de novo in animal cells but are instead formed through the modification of existing ethanolamine plasmalogens. frontiersin.org This conversion process creates a potential intersection with the metabolism of choline-containing lipids like PAF.

A key enzymatic step linking these pathways is the action of a desaturase enzyme that can convert an alkyl lipid into an alkenyl lipid. Research has shown that 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, the direct precursor to Lyso-PAF in the remodeling pathway, can be converted into 1-O-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamine (an ethanolamine plasmalogen). xn--d1ahakv.xn--p1ai This reaction introduces the characteristic vinyl-ether bond at the sn-1 position, effectively converting a PAF precursor into a plasmalogen. This interconversion suggests that the cellular pools of alkyl- and alkenyl-containing ether lipids are metabolically connected, allowing for the potential regulation of one class of lipids by the metabolism of the other.

Q & A

Basic Research Questions

Q. What are validated methods for extracting 2-acetyl-sn-glycero-3-phosphocholine from biological samples?

- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction. Homogenize tissues in a chloroform:methanol (2:1 v/v) mixture to form a miscible system with sample water. After centrifugation, the chloroform layer containing lipids is isolated. This method ensures high recovery and minimal degradation . For cell samples, homogenize in assay buffer, centrifuge to remove debris, and collect the supernatant for analysis .

Q. How can phosphatidylcholine (PC) levels, including this compound, be quantified in complex biological matrices?

- Methodological Answer : Use commercial phosphatidylcholine assay kits with colorimetric detection. Prepare standards in duplicate, mix samples with reaction buffer, and incubate with enzyme mixes (e.g., phospholipase D and choline oxidase). Measure absorbance at 570 nm after chromogen formation. Subtract background signals from samples containing free choline, and normalize data using protein content (e.g., Lowry assay) .

Q. What precautions are critical when preparing samples for this compound analysis?

- Methodological Answer :

- Avoid freeze-thaw cycles to prevent lipid degradation.

- Use ice-cold buffers during cell/tissue homogenization to inhibit enzymatic activity.

- Centrifuge samples at 4°C to remove insoluble material.

- Validate extraction efficiency by spiking samples with internal standards (e.g., deuterated PC analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound measurements across different assay platforms?

- Methodological Answer :

- Cross-validation : Compare results from colorimetric assays with LC-MS/MS, which provides higher specificity for isobaric lipids.

- Matrix effects : Dilute samples exceeding the assay’s linear range and reanalyze. For example, dilute 1:10 in assay buffer if signals surpass the highest standard .

- Interference checks : Test for background signals from choline or lysophosphatidylcholine by including control wells without enzymes .

Q. What experimental designs are optimal for studying the enzymatic activity of lyso-lysolecithin acyltransferase on this compound?

- Methodological Answer :

- Substrate specificity : Use radiolabeled acyl-CoA donors (e.g., [¹⁴C]-palmitoyl-CoA) and monitor incorporation into PC via thin-layer chromatography.

- Kinetic assays : Optimize pH (e.g., pH 7.4 for near-physiological conditions) and Mg²⁺ concentration (10 mM enhances palmitoyl-CoA utilization).

- Protein normalization : Express activity as nmol PC formed per mg protein per minute, measured via Lowry assay .

Q. How can structural characterization of this compound derivatives be performed?

- Methodological Answer :

- Mass spectrometry : Use high-resolution LC-MS/MS to distinguish regioisomers (e.g., 1-acetyl vs. 2-acetyl substitution) based on fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Assign the sn-glycero-3-phosphocholine backbone using ¹H- and ³¹P-NMR, focusing on chemical shifts at δ 4.2–4.4 ppm (glycerol protons) and δ −0.5 to −1.5 ppm (phosphocholine group).

- Reference standards : Compare with synthetic analogs (e.g., 1-O-octadecyl-2-acetyl derivatives) for retention time alignment .

Data Analysis & Reproducibility

Q. What statistical approaches ensure reproducibility in this compound experiments?

- Methodological Answer :

- Replicates : Perform assays in triplicate to account for technical variability.

- Normalization : Express data as nmol PC per mg protein or per 10⁶ cells to control for biomass differences.

- Outlier detection : Use Grubbs’ test to exclude outliers in datasets with ≥3 replicates .

Q. How should researchers handle batch-to-batch variability in synthetic this compound?

- Methodological Answer :

- Purity verification : Validate batches via HPLC (>95% purity) and mass spectrometry.

- Storage conditions : Store lyophilized compounds at −80°C under argon to prevent oxidation.

- Functional testing : Compare activity in enzymatic assays (e.g., acyltransferase inhibition) across batches .

Cross-Referenced Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.